
3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N . It has a molecular weight of 171.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F2N.ClH/c7-6(8,4-9)3-5-1-2-5;/h5H,1-4,9H2;1H . This indicates that the molecule consists of a cyclopropyl group attached to a 2,2-difluoropropan-1-amine, along with a chloride ion .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Nazarov Reactions of Vinyl Cyclopropylamines
Research by Bonderoff et al. (2013) explores the Nazarov reactions of vinyl cyclopropylamines, which is an approach to the imino-Nazarov problem. The study demonstrates the dichlorocyclopropanation of 2-amino-1,3-dienes yielding 1-alkenyl-1-amino-2,2-dichlorocyclopropanes. These undergo silver-assisted electrocyclic opening to furnish 3-aminopentadienyl cations, leading to cyclopentenone iminium salts. This reaction pathway is critical for synthesizing allylic amines and can be integrated with an interrupted Nazarov domino process to yield polycyclic amines (Bonderoff, S. A., Grant, T., West, F., & Tremblay, M., 2013).
Copper-Catalyzed Chan-Lam Cyclopropylation
Derosa et al. (2018) developed a scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate, catalyzed by Cu(OAc)2. This reaction enables the straightforward synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, showcasing the utility of cyclopropyl moieties in creating structures commonly needed in medicinal chemistry (Derosa, J., O'Duill, M. L., Holcomb, M., Boulous, M. N., Patman, R. L., Wang, F., Tran-Dube, M., McAlpine, I. J., & Engle, K., 2018).
Palladium-Catalyzed Trifluoromethylation
The study by Cho et al. (2010) presents an efficient method for appending CF3 groups to a broad range of aryl substrates, a process important for introducing trifluoromethyl groups to intermediates in pharmaceutical and agrochemical synthesis. The careful tuning of the palladium catalyst enables the addition of trifluoromethyl groups under mild conditions, showcasing the relevance of difluoromethylated compounds in drug design (Cho, E., Senecal, T., Kinzel, T., Zhang, Y., Watson, D., & Buchwald, S., 2010).
Synthesis of Aminocyclopropanes and Aminocyclobutanes
Feng et al. (2019) describe the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This process highlights the synthesis of biologically active compounds bearing multiple substituents and stereocenters, demonstrating the application of cyclopropylamine derivatives in constructing complex molecular architectures (Feng, S., Hao, H., Liu, P., & Buchwald, S., 2019).
Mecanismo De Acción
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
3-cyclopropyl-2,2-difluoropropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8,4-9)3-5-1-2-5;/h5H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZDWWCMXLDXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2,2-difluoropropan-1-amine hydrochloride | |
CAS RN |
1955531-44-8 |
Source


|
| Record name | 3-cyclopropyl-2,2-difluoropropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

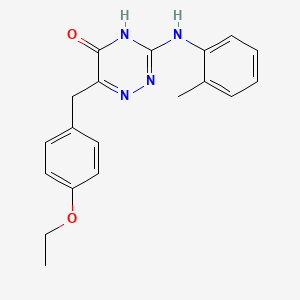

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)
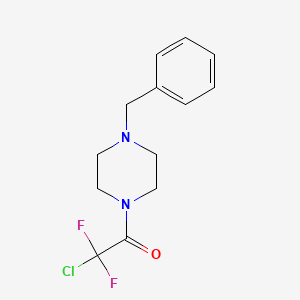
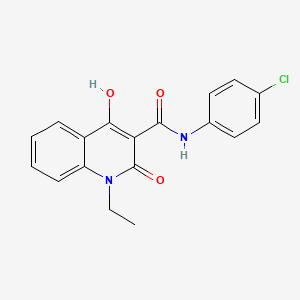
![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

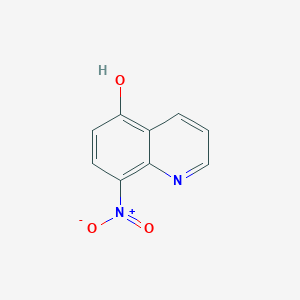
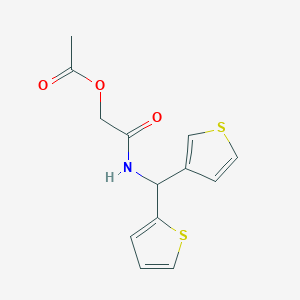

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)
![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)
![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)